1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol
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Overview
Description
1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol, commonly known as DIFE, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. The inhibition of HDAC by DIFE has been shown to have a wide range of effects on cellular processes, making it a valuable tool for studying various biological pathways.
Mechanism of Action
The mechanism of action of DIFE involves the inhibition of 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol, which leads to the accumulation of acetylated histones and changes in gene expression. 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanols are enzymes that remove acetyl groups from histones, which can lead to changes in chromatin structure and gene expression. Inhibition of this compound by DIFE leads to the accumulation of acetylated histones, which can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIFE are diverse and depend on the cellular context in which it is used. Inhibition of this compound by DIFE has been shown to have effects on cellular differentiation, apoptosis, and cell cycle regulation. It has also been shown to have effects on the immune system and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using DIFE in lab experiments is its ability to selectively inhibit 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol, which allows for the study of specific biological pathways. However, one limitation is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of DIFE in scientific research. One area of interest is the study of its effects on epigenetic regulation and chromatin structure. Another area of interest is the development of more selective 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol inhibitors that can be used to study specific this compound isoforms. Additionally, the use of DIFE in combination with other drugs or therapies is an area of interest for the treatment of cancer and other diseases.
Synthesis Methods
DIFE can be synthesized using a variety of methods, including the reaction of 2,4-difluoroaniline with ethyl glyoxylate, followed by reduction with sodium borohydride. Other methods include the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride, followed by reduction with lithium aluminum hydride.
Scientific Research Applications
DIFE has been widely used in scientific research as a tool for studying various biological pathways. Its ability to inhibit 1-(2,4-Difluorophenyl)-2-imidazol-1-ylethanol has been shown to have effects on cellular differentiation, apoptosis, and cell cycle regulation. It has also been used to study the role of this compound in cancer and other diseases.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-imidazol-1-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHRJMPHFXEYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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